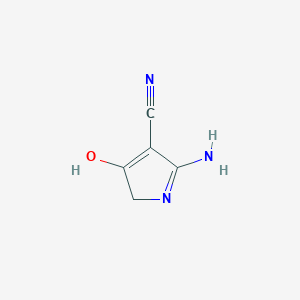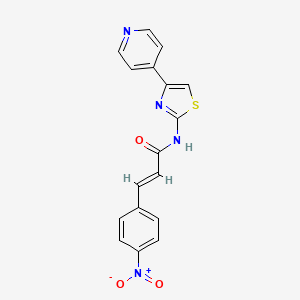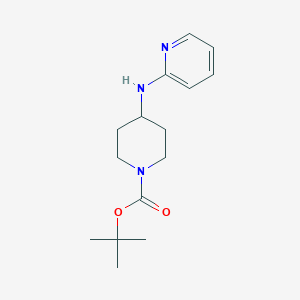![molecular formula C22H16F3N5O4S B2915447 1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-69-6](/img/no-structure.png)
1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16F3N5O4S and its molecular weight is 503.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives are extensively studied in medicinal chemistry due to their pharmacological activities. These compounds exhibit a range of effects including antiviral, antimicrobial, anti-inflammatory, and anticancer properties. For instance, pyrimidines have been explored for their anti-inflammatory effects by inhibiting various inflammatory mediators, suggesting their potential in developing new therapeutic agents (Rashid et al., 2021). This indicates that the specific pyrimidine derivative could also possess similar bioactive properties, warranting further research into its biological activities and potential applications in drug development.
Pyrimidine Derivatives in Material Science
In the realm of material science, pyrimidine derivatives have been incorporated into optoelectronic materials due to their desirable electronic properties. For example, functionalized quinazolines and pyrimidines have been applied in the creation of novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, highlighting the versatility of pyrimidine derivatives in developing advanced materials (Lipunova et al., 2018). This suggests potential research applications of 1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione in developing new materials with specific optoelectronic properties.
Pyrimidine Derivatives in Analytical Chemistry
Pyrimidine derivatives have also found applications in analytical chemistry, particularly as optical sensors. Derivatives of pyrimidine have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes (Jindal & Kaur, 2021). This indicates the potential for the compound to be explored as a component of optical sensors or in other analytical applications where its binding and sensing capabilities could be leveraged.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-nitrobenzaldehyde with 2,4-dimethyl-6-(4-(trifluoromethyl)benzyl)thiopyrimidine-5-carboxylic acid, followed by cyclization and reduction steps.", "Starting Materials": [ "2,4-dimethyl-6-(4-(trifluoromethyl)benzyl)thiopyrimidine-5-carboxylic acid", "4-nitrobenzaldehyde", "Sodium borohydride", "Acetic acid", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethyl-6-(4-(trifluoromethyl)benzyl)thiopyrimidine-5-carboxylic acid with 4-nitrobenzaldehyde in the presence of acetic acid and ethanol to form 1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Cyclization of the intermediate product with sodium hydroxide in ethanol to form the corresponding pyrimido[4,5-d]pyrimidine intermediate.", "Step 3: Reduction of the pyrimido[4,5-d]pyrimidine intermediate with sodium borohydride in ethanol to form the final product.", "Step 4: Purification of the final product by recrystallization from a suitable solvent, such as water or ethanol, and drying under vacuum.", "Step 5: Characterization of the final product by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis." ] } | |
CAS-Nummer |
847190-69-6 |
Molekularformel |
C22H16F3N5O4S |
Molekulargewicht |
503.46 |
IUPAC-Name |
1,3-dimethyl-7-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16F3N5O4S/c1-28-18-16(20(31)29(2)21(28)32)19(35-11-12-3-7-14(8-4-12)22(23,24)25)27-17(26-18)13-5-9-15(10-6-13)30(33)34/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
JOFXGKWPOKOHPV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2915365.png)



![1-[(4-Methylphenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2915370.png)
![1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2915371.png)

![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)
![8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2915375.png)


![2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2915382.png)
![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone](/img/structure/B2915387.png)